4,4-Dimethyl-6-methylidenecholestane
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Overview
Description
4,4-Dimethyl-6-methylidenecholestane is a compound with the chemical formula C₃₀H₅₂. It is a derivative of cholestane, characterized by the presence of two methyl groups at the 4th position and a methylene group at the 6th position.
Preparation Methods
The synthesis of 4,4-Dimethyl-6-methylidenecholestane involves several steps, typically starting from cholestane derivatives. One common method includes the alkylation of cholestane with methylating agents to introduce the methyl groups at the 4th position. The methylene group at the 6th position can be introduced through a series of reactions involving dehydrogenation and subsequent methylene insertion .
Reaction conditions typically include elevated temperatures and controlled atmospheres to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4,4-Dimethyl-6-methylidenecholestane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces saturated hydrocarbons .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-6-methylidenecholestane involves its interaction with specific molecular targets and pathways. In biological systems, it may influence cholesterol metabolism by acting on enzymes involved in the biosynthesis and degradation of cholesterol. The presence of the methylene group at the 6th position can affect the compound’s binding affinity and specificity for these enzymes, leading to altered metabolic outcomes .
Comparison with Similar Compounds
4,4-Dimethyl-6-methylidenecholestane can be compared with other cholestane derivatives, such as:
Cholestane: The parent compound, lacking the additional methyl and methylene groups.
4,4-Dimethylcholestane: Similar structure but without the methylene group at the 6th position.
6-Methylidenecholestane: Contains the methylene group but lacks the additional methyl groups at the 4th position.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. These differences can be exploited in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
64647-67-2 |
---|---|
Molecular Formula |
C30H52 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-6-methylidene-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52/c1-20(2)11-9-12-21(3)24-13-14-25-23-19-22(4)27-28(5,6)16-10-17-30(27,8)26(23)15-18-29(24,25)7/h20-21,23-27H,4,9-19H2,1-3,5-8H3/t21-,23+,24-,25+,26+,27?,29-,30-/m1/s1 |
InChI Key |
FOWHEPAEIBBQRP-XPSJYITRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4[C@@]3(CCCC4(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C)C4C3(CCCC4(C)C)C)C |
Origin of Product |
United States |
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